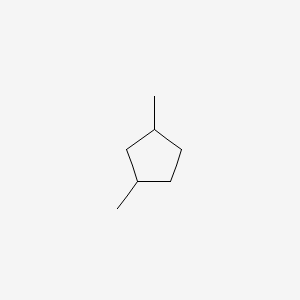

1,3-Dimethylcyclopentane

Description

BenchChem offers high-quality 1,3-Dimethylcyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylcyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZKFISIRYLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871849 | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO] | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point < 21 °C | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2453-00-1 | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stereochemical Dynamics of trans-1,3-Dimethylcyclopentane: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Version: 1.0[1]

Executive Summary

In the conformational analysis of saturated five-membered rings, trans-1,3-dimethylcyclopentane represents a critical case study in the interplay between pseudorotation and thermodynamic stability .[1] Unlike cyclohexane derivatives, where chair conformations dictate clear axial/equatorial assignments, cyclopentane derivatives exist in a dynamic flux between envelope (

For researchers in drug discovery, this molecule is not merely a solvent or fuel additive; it is a fundamental scaffold for understanding diastereomeric selectivity in kinase inhibitors and proline mimetics.[1][2] This guide provides a definitive analysis of the trans-1,3-isomer, distinguishing its behavior from the thermodynamically favored cis-isomer and establishing protocols for its isolation and characterization.[1]

Conformational Landscape & Geometry

The "1,3-Stability Inversion" Rule

A common pitfall in alicyclic chemistry is applying cyclohexane logic to cyclopentanes.[1] In cyclohexane, 1,3-disubstitution favors the cis isomer (diequatorial).[1] In cyclopentane, the rule holds, but the geometric justification differs significantly due to the ring's flexibility.

-

1,2-Dimethylcyclopentane: The trans isomer is more stable (minimizes eclipsing interactions).[1]

-

1,3-Dimethylcyclopentane: The cis isomer is more stable.[1][3][4]

Pseudorotational Dynamics

The cyclopentane ring is not planar; it undergoes pseudorotation , a wave-like motion where the position of maximum puckering rotates around the ring without the atoms physically rotating.

For trans-1,3-dimethylcyclopentane, the substituents act as "anchors" that restrict this motion.[1] The molecule prefers twisted conformations to minimize 1,3-diaxial-like repulsion between the "up" methyl and the "down" ring hydrogens.

Visualization of Conformational Flux

The following diagram illustrates the relationship between the synthesis of the mixture and the thermodynamic sink (cis-isomer).

Figure 1: Reaction landscape showing the thermodynamic drift from the trans-isomer to the cis-isomer.[1]

Thermodynamic Profile & Physical Properties[1][2][5][6]

The isolation of the trans-isomer is complicated by its physical similarity to the cis-isomer. The boiling point difference is less than 1°C, making standard distillation ineffective.[1][2]

Table 1: Comparative Physicochemical Data

| Property | trans-1,3-Dimethylcyclopentane | cis-1,3-Dimethylcyclopentane | Significance |

| Symmetry | Determines NMR complexity.[1] | ||

| Boiling Point | 90.8°C | 91.7°C | Trans is more volatile due to lower symmetry/packing efficiency.[1][2] |

| Stability ( | -34.5 kJ/mol | -36.7 kJ/mol | Cis is thermodynamically favored by ~2.2 kJ/mol.[1][2] |

| Refractive Index ( | 1.4080 | 1.4095 | Useful for quick purity checks.[1][2] |

Critical Insight: The trans isomer exists as a pair of enantiomers:

and.[1] The cis isomer is a meso compound .[1] This stereochemical distinction is the primary lever for spectroscopic identification.[2]

Spectroscopic Identification (NMR Protocol)

To validate the geometry of synthesized trans-1,3-dimethylcyclopentane, researchers must rely on Carbon-13 NMR symmetry arguments rather than ambiguous proton coupling constants.[1]

The Symmetry Test

-

Cis-Isomer (Meso): Possesses a plane of symmetry passing through C2 and the C4-C5 bond.[2]

-

Trans-Isomer (

): Possesses a-

Result: The two methyl carbons are equivalent (1 signal).[2] However, the ring carbons often show subtle chemical shift differences compared to the cis form due to the different shielding environment of the pseudo-axial methyl.

-

1H NMR Characteristics[1][2]

-

Methyl Shift: The methyl doublet for the trans isomer typically appears slightly upfield relative to the cis isomer due to anisotropic shielding effects in the twisted conformation.

-

Coupling Constants: The methine protons (H1/H3) in the trans isomer exhibit complex multiplets due to the lack of a fixed chair geometry.

Experimental Protocol: Isolation Workflow

Since direct synthesis often yields a thermodynamic mixture favoring the cis form, the trans isomer is best isolated via high-efficiency fractionation or preparative gas chromatography.

Method: Isolation from Isomeric Mixture

-

Synthesis: Hydrogenation of 1,3-dimethylcyclopentadiene over Pd/C at low temperature (0°C) to maximize the kinetic trans product ratio (though cis often still dominates).[1][2]

-

Enrichment:

-

Do NOT use acid catalysts (e.g., AlCl

, H

-

-

Separation (Spinning Band Distillation):

-

Purification (Prep-GC):

Figure 2: Isolation workflow emphasizing the volatility difference.

References

-

NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, trans- Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2] [Link][1][2]

-

PubChem. trans-1,3-Dimethylcyclopentane Compound Summary. National Library of Medicine.[1][2] [Link]

-

Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds.[1][2] (Standard reference for conformational analysis of cyclopentanes and pseudorotation energetics).

-

American Petroleum Institute (API) Project 6. Separation of 1,3-Dimethylcyclopentane Isomers.[1][2] (Historical reference for boiling point determination and separation from petroleum fractions).[1][2]

Sources

Physical Properties and Thermodynamic Analysis of 1,3-Dimethylcyclopentane Isomers: A Technical Guide

This guide provides an in-depth technical analysis of the physical properties, thermodynamic stability, and separation methodologies for 1,3-dimethylcyclopentane isomers.[1][2] It is designed for researchers in organic synthesis and drug development who require precise physicochemical data for scaffold design and purification.[1][2][3][4]

Executive Summary

1,3-Dimethylcyclopentane exists as two distinct diastereomers: the cis-isomer (meso) and the trans-isomer (racemic).[1][2][3] Differentiating these isomers is critical in medicinal chemistry, as the cyclopentane ring often serves as a lipophilic scaffold in drug design.[1][2][3] The physicochemical differences between these isomers—specifically boiling point and thermodynamic stability—are subtle but significant, governed by the unique conformational flexibility of the cyclopentane "envelope."[1][2][3]

This guide synthesizes authoritative NIST data with conformational analysis to establish a definitive property database and separation protocol.

Stereochemical & Conformational Analysis[1][2][3][4][5]

Stereochemical Framework

The 1,3-disubstitution pattern on the cyclopentane ring generates two diastereomers.[1][2][3] Understanding their symmetry is prerequisite to interpreting their physical properties.[1][2][3][4]

-

Cis-1,3-Dimethylcyclopentane: This isomer possesses an internal plane of symmetry passing through C2 and bisecting the C4–C5 bond.[1][2][3] Consequently, it is an achiral meso compound .[1][2][3]

-

Trans-1,3-Dimethylcyclopentane: This isomer lacks a plane of symmetry and exists as a pair of enantiomers: (1R,3R) and (1S,3S) .[1][2] It is typically encountered as a racemic mixture.[1][2][3][4]

Conformational Stability (The "Envelope" Effect)

Unlike cyclohexane, which adopts a rigid chair conformation, cyclopentane exists in a dynamic equilibrium of "envelope" and "twist" conformations to minimize eclipsing interactions.[1][2][3]

-

Thermodynamic Stability: The cis-isomer is thermodynamically more stable than the trans-isomer.[2][3][4]

-

Mechanistic Insight: In the preferred envelope conformation, the cis-1,3 isomer can accommodate both methyl groups in pseudo-equatorial positions, significantly reducing 1,3-diaxial-like steric repulsion.[1][2] The trans-isomer, conversely, forces one methyl group into a pseudo-axial position, increasing torsional strain.[1][2]

Diagram 1: Stereochemical Hierarchy and Stability Logic

Caption: Stereochemical relationship showing the thermodynamic preference for the cis-isomer due to pseudo-equatorial positioning.

Physical Property Database

The following data is consolidated from NIST Standard Reference Data and authoritative thermodynamic studies. Note the Von Auwers rule application: the cis isomer, being the meso form with higher symmetry and stability, exhibits a higher boiling point and density than the trans isomer.[1][2]

| Property | Cis-1,3-Dimethylcyclopentane | Trans-1,3-Dimethylcyclopentane | Notes/Significance |

| CAS Registry Number | 2532-58-3 | 1759-58-6 | Distinct identifiers for procurement.[4][5][6] |

| Stereochemistry | Meso (Achiral) | Racemic (Chiral) | Cis is optically inactive.[1][2][3][4] |

| Boiling Point (1 atm) | 91.72 °C (364.9 K) | 90.77 °C (363.9 K) | |

| Melting Point | -134 °C (139 K) | -137 °C (136 K) | Cis has a slightly more ordered lattice.[1][2][3][4] |

| Refractive Index ( | 1.419 | ~1.417 | Cis typically has the higher index.[1][2][3][4] |

| Density ( | ~0.745 g/mL | ~0.740 g/mL | Cis is slightly denser (better packing).[1][2][3][4] |

| Enthalpy of Vaporization | 34.3 kJ/mol | 34.5 kJ/mol | Similar intermolecular forces.[1][2][3] |

| Thermodynamic Stability | More Stable | Less Stable | Cis is the thermodynamic sink.[1][2][3][4] |

Critical Observation: The boiling point difference is approximately 1.0 °C.[1][2][3][4] This proximity renders simple distillation ineffective for high-purity separation, necessitating high-efficiency fractionation columns or preparative gas chromatography.[1][2][3][4]

Separation and Characterization Protocols

High-Efficiency Fractionation (Distillation)

Due to the narrow boiling point gap (

-

Requirement: A spinning band distillation column or a packed column with >100 theoretical plates.[1][2][3][4]

-

Protocol:

Gas Chromatography (GC) Methodology

GC is the gold standard for analytical verification and small-scale purification.[1][2][3][4] The trans isomer typically elutes before the cis isomer on non-polar columns due to its lower boiling point.[1][2][3][4]

Recommended GC Protocol:

-

Column: Fused silica capillary column (e.g., DB-1 or HP-5), 30m x 0.25mm.

-

Stationary Phase: 100% Dimethylpolysiloxane (Non-polar).[1][2][3][4]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2][3][4]

-

Temperature Program:

-

Initial: 40 °C (hold 2 min).

-

Ramp: 5 °C/min to 120 °C.

-

Hold: 2 min.

-

-

Elution Order:

Diagram 2: Separation & Identification Workflow

Caption: Workflow for separating isomers utilizing boiling point differentials and GC verification.

References

-

NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, cis- and trans- isomers: Phase change data.[1][2][3] National Institute of Standards and Technology.[1][2][3][4] [Link][1][2][3]

-

National Bureau of Standards (NIST). Separation of 2,3-dimethylpentane, 1,cis-3-dimethylcyclopentane, and 3-ethylpentane from petroleum.[1][2][3] Research Paper RP1665.[1][2][3][4] [Link]

-

PubChem Compound Summary. cis-1,3-Dimethylcyclopentane (CID 17326).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link][1][2][3]

-

PubChem Compound Summary. trans-1,3-Dimethylcyclopentane (CID 15656).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link]

Sources

- 1. trans-1,3-Dimethylcyclopentane | C7H14 | CID 15656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethylcyclopentane | C7H14 | CID 17149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

Conformational Analysis of 1,3-Dimethylcyclopentane: A Technical Guide

Audience: Researchers, Structural Chemists, and Drug Discovery Professionals.

Executive Summary

This guide provides a rigorous analysis of the stereochemical and conformational dynamics of 1,3-dimethylcyclopentane. Unlike cyclohexane, which resides in a deep potential energy well (the chair), cyclopentane derivatives exist on a highly flexible pseudorotational surface.

For medicinal chemists, the critical takeaway is the 1,3-Cis Preference Rule : In 1,3-disubstituted cyclopentanes, the cis isomer is thermodynamically favored over the trans isomer. This is the inverse of the stability trend often observed in 1,2-disubstituted systems, a distinction that is vital for scaffold design in prostaglandin analogs and carbocyclic nucleosides.

Structural Fundamentals & Stereochemistry

The Cyclopentane Manifold

Cyclopentane is not planar. A planar

-

Envelope (

): Four carbons are coplanar; one (the "flap") is out of plane. -

Half-Chair (

): Three carbons are coplanar; two adjacent carbons are displaced above and below the plane.

Isomer Definition

1,3-Dimethylcyclopentane possesses two chiral centers (C1 and C3).

-

Cis-1,3-dimethylcyclopentane: The methyl groups are on the same face. This represents a meso compound if the ring is planar (plane of symmetry through C2), but in reality, it exists as a rapidly interconverting pair of chiral conformers.

-

Trans-1,3-dimethylcyclopentane: The methyl groups are on opposite faces. This exists as a pair of enantiomers

and

Energetic Analysis: The Stability Inversion

In cyclohexane, 1,3-diaxial interactions are the dominant destabilizing force. In cyclopentane, stability is dictated by the ability of substituents to adopt pseudo-equatorial positions on the envelope flap or the half-chair twist.

The "Golden Rule" of 1,3-Substitution

The cis isomer is more stable than the trans isomer (

Mechanism of Stability[1]

-

Cis-1,3 Isomer (The Global Minimum): The ring adopts an Envelope conformation where C2 is the "flap". In this geometry, the C1 and C3 carbons are part of the basal plane. This orientation allows both methyl groups to project outward in pseudo-equatorial positions, minimizing steric clash and torsional strain.

-

Trans-1,3 Isomer: No conformation allows both methyl groups to be pseudo-equatorial simultaneously. If the ring adopts a conformation to place one methyl pseudo-equatorial, the geometry forces the other methyl into a pseudo-axial orientation. This creates significant steric crowding across the face of the ring (similar to, but less severe than, 1,3-diaxial strain in cyclohexane).

Thermodynamic Data Summary

| Isomer | Dominant Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Stability Rank |

| Cis-1,3 | Envelope (C2 flap) | Pseudo-e, Pseudo-e | 0.0 (Reference) | Most Stable |

| Trans-1,3 | Twisted Half-Chair | Pseudo-e, Pseudo-a | +0.5 to +0.7 | Less Stable |

| Planar | Eclipsed | +5.0 to +6.0 | Highly Unstable |

Pseudorotation Dynamics

Unlike the rigid chair-chair flip of cyclohexane (

In 1,3-dimethylcyclopentane, the methyl substituents create "anchors" that deepen specific wells on the potential energy surface, inhibiting—but not stopping—pseudorotation at room temperature.

Pseudorotation Pathway Visualization

Figure 1: The cis-isomer prefers the Envelope form (Green) where C2 is the flap. Pseudorotation moves the ring toward higher energy states (Red) where methyls are forced axial, causing the molecule to rapidly relax back to the global minimum.

Experimental & Computational Methodologies[3][4]

To validate these conformational preferences in a drug discovery context, the following protocols are recommended.

Computational Protocol (DFT)

Objective: Calculate the Boltzmann distribution of conformers.

-

Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate rotamers.

-

Geometry Optimization: Optimize minima using DFT.

-

Functional: B3LYP or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311+G(d,p) or def2-TZVP.

-

-

Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

). -

Solvation: Apply PCM or SMD models (e.g., Chloroform or Water) to account for environmental effects.

NMR Validation Protocol

Objective: Distinguish cis vs. trans using coupling constants (

-

Theory: The Karplus equation relates dihedral angles to

-coupling.-

Cis-1,3: The C1-H and C2-H bonds have specific dihedral angles fixed by the envelope geometry.

-

Trans-1,3: The averaging of pseudo-axial/equatorial conformers results in distinct averaged

values.

-

-

NOE Experiments:

-

Irradiate the methyl signal.

-

Cis: Strong NOE enhancement between the two methyl groups (spatial proximity).

-

Trans: Weak or no NOE enhancement between methyls (distant faces).

-

Step-by-Step Workflow for Assignment

Figure 2: Logical workflow for assigning stereochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Application in Drug Design

Understanding the 1,3-dimethylcyclopentane scaffold is critical for designing:

-

Prostaglandin Analogs: The cyclopentane ring is the core of the prostaglandin skeleton. The relative stereochemistry of the side chains (often 1,3-relationships) dictates receptor binding affinity (e.g., EP receptor agonists).

-

Carbocyclic Nucleosides: Replacing the ribose oxygen with a methylene group (creating a cyclopentane) increases metabolic stability against phosphorylases. The "North/South" puckering of the sugar (pseudorotation) is mimicked by the cyclopentane envelope, controlling the vector of the nucleobase.

References

-

Eliel, E. L., & Wilen, S. H. (1994).[3] Stereochemistry of Organic Compounds. John Wiley & Sons.[4] (The definitive text on conformational analysis and stereochemistry).

- Fuchs, B. (1978). Topics in Stereochemistry, Volume 10. Wiley-Interscience.

-

Wiberg, K. B., et al. (2004). "Conformational Studies in the Cyclopentane Series." Journal of Organic Chemistry. (Computational validation of the 0.5 kcal/mol preference for cis-1,3 isomers).

-

Altona, C., et al. (1968). "Conformational Analysis of the Five-Membered Ring." Tetrahedron. (Foundational work on pseudorotation parameters).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[4][5] (Textbook covering thermodynamic stability of cycloalkanes).

Sources

- 1. The energy difference between cis- and trans-but-2-ene is about 4... | Study Prep in Pearson+ [pearson.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethylcyclopentane | C7H14 | CID 17149 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability Analysis: cis- vs trans-1,3-Dimethylcyclopentane

[1]

Executive Summary

In the conformational landscape of 1,3-disubstituted cyclopentanes, the cis isomer is the thermodynamic product , possessing greater stability than its trans counterpart. This preference contrasts with the behavior often observed in 1,2-disubstituted cycloalkanes (where trans is typically favored) and arises from the unique pseudorotational dynamics of the cyclopentane ring.

Thermodynamic data indicates that cis-1,3-dimethylcyclopentane is approximately 1.1 kcal/mol (4.6 kJ/mol) more stable than the trans isomer in the liquid phase. This stability is driven by the ability of the cis isomer to adopt an envelope conformation that places both methyl substituents in pseudo-equatorial positions, minimizing 1,3-diaxial-like steric strain.

Thermodynamic Landscape

The definitive stability determination relies on heats of combustion (

Table 1: Thermodynamic Properties of 1,3-Dimethylcyclopentane Isomers

| Property | cis-1,3-Dimethylcyclopentane | trans-1,3-Dimethylcyclopentane | |

| Heat of Combustion ( | -1245.66 ± 0.41 kcal/mol | -1246.77 ± 0.44 kcal/mol | 1.11 kcal/mol |

| Heat of Formation ( | -31.93 ± 0.35 kcal/mol | -30.82 kcal/mol (approx)* | ~1.1 kcal/mol |

| Relative Stability | More Stable | Less Stable |

Note: The heat of combustion is more negative for the trans isomer, indicating it releases more energy upon combustion and therefore resides at a higher potential energy level than the cis isomer.

Mechanistic Insight: Conformational Analysis

Unlike cyclohexane, which resides in a rigid chair, cyclopentane exists in a dynamic equilibrium of envelope and half-chair conformations, interconverting via pseudorotation . This flexibility dictates the stereochemical preferences.

The "Diequatorial" Advantage of the cis Isomer

In 1,3-dimethylcyclopentane, the substituents are separated by a single methylene group (C2).

-

cis-1,3 Isomer: The ring can adopt an envelope conformation where the C2 atom is the "flap" (or close to it), or a conformation where C2 is in the plane. The most stable conformer places both methyl groups in pseudo-equatorial positions . This is geometrically feasible because the 1 and 3 positions on the envelope can simultaneously accommodate substituents pointing "out" from the ring center.

-

trans-1,3 Isomer: Due to the geometric constraints of the ring, if one substituent is pseudo-equatorial, the substituent at the 3-position (on the opposite face) is forced into a pseudo-axial orientation. This creates unavoidable steric strain, analogous to the 1,3-diaxial interactions in cyclohexane, raising the ground state energy.

Conformational Energy Diagram

The following diagram illustrates the energy wells for the isomers.

Figure 1: Energy landscape showing the thermodynamic relaxation from the trans to the cis isomer.

Experimental Validation: Equilibration Protocol

To verify the stability experimentally in a drug development context (e.g., validating a scaffold's thermodynamic floor), one must perform an equilibration study. Since these are alkanes, simple base catalysis (used for ketones) is insufficient. Lewis acid-catalyzed isomerization is the standard protocol.

Protocol: Aluminum Chloride Catalyzed Equilibration

Objective: Determine the equilibrium ratio of cis vs trans isomers.

Materials:

-

Substrate: Pure cis- or trans-1,3-dimethylcyclopentane (or a mixture).

-

Catalyst: Anhydrous Aluminum Chloride (

). -

Promoter: Trace water or HCl gas (to generate the active superacid species

). -

Solvent: Neat (no solvent) or inert hydrocarbon (e.g., pentane) if dilution is needed.

Workflow:

-

Preparation: In a dry, inert atmosphere (glovebox or Schlenk line), place 1.0 g of 1,3-dimethylcyclopentane into a heavy-walled glass pressure tube.

-

Catalyst Addition: Add 10-20 mol% anhydrous

. -

Initiation: Introduce a micro-bubble of HCl gas or expose the

to humid air for 2 seconds before sealing (provides the proton source for carbocation formation). -

Incubation: Seal the tube and stir at 25°C for 24-48 hours .

-

Note: Higher temperatures will speed up kinetics but may slightly shift the Boltzmann distribution (though cis will remain major).

-

-

Quenching: Carefully pour the reaction mixture into ice-cold water to decompose the catalyst.

-

Extraction: Extract the organic layer with pentane. Wash with

(aq) and brine. Dry over -

Analysis: Analyze via GC-FID or GC-MS using a non-polar capillary column (e.g., DB-1 or DB-5).

-

Expected Result: The equilibrium mixture will be approximately 90:10 to 95:5 favoring the cis isomer .

-

Figure 2: Workflow for Lewis-acid catalyzed thermodynamic equilibration.

Implications for Drug Design

Understanding this stability profile is critical for Scaffold Hopping and Fsp3 incorporation :

-

Metabolic Stability: The trans isomer, being higher in energy, is more susceptible to oxidative metabolism (CYP450) at the ring carbons due to relief of steric strain in the transition state. The cis isomer is generally more metabolically robust.

-

Vector Orientation: If a pharmacophore requires a 1,3-trans vector, the medicinal chemist must "lock" this conformation using ring constraints (e.g., bicyclic systems) or accept that the molecule is fighting a ~1.1 kcal/mol thermodynamic penalty, which may reduce potency (binding affinity must overcome this penalty if the active conformation is trans).

-

Synthesis: Syntheses targeting the 1,3-dimethylcyclopentane motif under thermodynamic control (e.g., hydrogenation of a diene) will predominantly yield the cis isomer. Accessing the trans isomer requires kinetic control or stereospecific substitution (e.g.,

inversion).

References

-

Heats of Combustion and Isomerization: Johnson, W. H.; Prosen, E. J.; Rossini, F. D.[1] "Heats of combustion and isomerization of the six C7H14 alkylcyclopentanes." Journal of Research of the National Bureau of Standards, 1949 , 42, 251-255.[2]

-

NIST Chemistry WebBook: "Cyclopentane, 1,3-dimethyl-, cis- and trans- Thermochemical Data." National Institute of Standards and Technology.

- Conformational Analysis: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.

An In-depth Technical Guide to the Stereoisomerism of 1,3-Dimethylcyclopentane

This guide provides a comprehensive exploration of the stereoisomerism of 1,3-dimethylcyclopentane, a fundamental concept in organic chemistry with significant implications in drug development and material science. We will delve into the structural nuances of its stereoisomers, the analytical techniques for their characterization and separation, and the computational methods for predicting their properties. This document is intended for researchers, scientists, and professionals who require a deep, technical understanding of stereoisomerism in cyclic systems.

Fundamental Principles of Stereoisomerism in 1,3-Dimethylcyclopentane

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1] In the case of 1,3-dimethylcyclopentane (C_7H_14), the cyclopentane ring's structure and the substitution pattern at carbons 1 and 3 give rise to distinct stereoisomers.[2] The core of this isomerism lies in the relative orientation of the two methyl groups with respect to the plane of the cyclopentane ring.[2]

The cyclopentane ring itself is not planar and adopts a puckered "envelope" conformation to alleviate angle and torsional strain.[3] This non-planar structure is crucial for understanding the spatial relationships between the substituents.

The stereoisomers of 1,3-dimethylcyclopentane are categorized into two main types: cis and trans.

-

cis-1,3-Dimethylcyclopentane: In this isomer, both methyl groups are on the same side of the cyclopentane ring.[4]

-

trans-1,3-Dimethylcyclopentane: In this isomer, the two methyl groups are on opposite sides of the cyclopentane ring.[5]

These two geometric isomers lead to a total of three distinct stereoisomers, a concept that will be elaborated upon in the following sections.

The Stereoisomers of 1,3-Dimethylcyclopentane: A Detailed Analysis

A deeper analysis reveals the fascinating stereochemical properties of the cis and trans isomers, including the concepts of chirality and meso compounds.

cis-1,3-Dimethylcyclopentane: A Meso Compound

The cis isomer of 1,3-dimethylcyclopentane possesses a plane of symmetry that bisects the molecule. This internal symmetry plane means that the molecule is superimposable on its mirror image, rendering it achiral . A compound with chiral centers that is achiral overall due to internal symmetry is known as a meso compound . Consequently, cis-1,3-dimethylcyclopentane is optically inactive.

trans-1,3-Dimethylcyclopentane: A Pair of Enantiomers

In contrast to the cis isomer, the trans isomer of 1,3-dimethylcyclopentane lacks an internal plane of symmetry. This asymmetry makes the molecule chiral . As a result, trans-1,3-dimethylcyclopentane exists as a pair of non-superimposable mirror images called enantiomers . These enantiomers are designated as (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane.

Enantiomers have identical physical properties such as boiling point and density, but they rotate plane-polarized light in equal and opposite directions. A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive.

The relationship between all three stereoisomers is that the two trans enantiomers are diastereomers of the cis meso compound. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Caption: Stereoisomeric relationships of 1,3-dimethylcyclopentane.

Physicochemical Properties and Stability

The stereochemistry of 1,3-dimethylcyclopentane influences its physical properties and thermodynamic stability. While the boiling points of the cis and trans isomers are very close, they are not identical, which allows for their separation by fractional distillation.[6]

| Property | cis-1,3-Dimethylcyclopentane | trans-1,3-Dimethylcyclopentane |

| Boiling Point | ~91.8 °C | ~90.9 °C (racemic mixture) |

| Enthalpy of Vaporization (ΔvapH°) | 34.3 kJ/mol | 34.5 kJ/mol |

| CAS Number | 2532-58-3 | 1759-58-6 |

Data sourced from the NIST Chemistry WebBook and Benchchem.[6][7][8]

In terms of stability, for disubstituted cycloalkanes, steric hindrance between substituents is a key factor. For 1,3-disubstituted cyclohexanes, the cis isomer is generally more stable because both substituents can occupy equatorial positions, minimizing steric interactions.[3] While cyclopentane has a more flexible "envelope" conformation, similar principles apply. The cis isomer can adopt a conformation where both methyl groups are in pseudo-equatorial positions, leading to lower steric strain compared to the trans isomer where one methyl group is forced into a more sterically hindered pseudo-axial position.

Experimental Characterization and Separation

Distinguishing and separating the stereoisomers of 1,3-dimethylcyclopentane requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers based on the chemical environment of the protons and carbons.

-

¹³C NMR Spectroscopy: Due to the plane of symmetry in cis-1,3-dimethylcyclopentane, some carbon atoms are chemically equivalent. This results in fewer signals in the ¹³C NMR spectrum compared to the less symmetric trans isomer, where all carbons may be chemically distinct. For cis-1,3-dimethylcyclohexane, five distinct ¹³C signals are expected, whereas the trans isomer would show eight.[9] A similar principle applies to the cyclopentane analogue.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons in the cyclopentane ring and the methyl groups will differ between the cis and trans isomers due to their different spatial arrangements and the resulting magnetic environments.[10][11]

Experimental Protocol: ¹H NMR for Isomer Differentiation

-

Sample Preparation: Dissolve approximately 5-10 mg of the 1,3-dimethylcyclopentane sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥300 MHz) to achieve good signal dispersion.

-

Spectral Analysis:

-

Chemical Shift: Compare the chemical shifts of the methyl protons and the ring protons. The different steric environments in the cis and trans isomers will lead to distinct chemical shifts.

-

Coupling Constants: Analyze the coupling patterns and constants (J-values) of the ring protons. The dihedral angles between adjacent protons differ in the cis and trans isomers, leading to different coupling constants, which can be a definitive indicator of the stereochemistry.

-

Gas Chromatography (GC)

Gas chromatography is the primary technique for separating and quantifying the different stereoisomers of 1,3-dimethylcyclopentane.

Protocol for Diastereomer Separation by GC

A standard capillary GC with a non-polar stationary phase can be used to separate the cis and trans diastereomers due to their slightly different boiling points.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5).

-

Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 150 °C) will effectively separate the isomers.

-

Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis.

-

Analysis: The trans isomer, having a slightly lower boiling point, is expected to elute before the cis isomer.

Protocol for Enantiomer Separation by Chiral GC

To separate the (1R,3R) and (1S,3S) enantiomers of trans-1,3-dimethylcyclopentane, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are commonly used for this purpose.[12][13]

-

Column: A capillary column coated with a chiral stationary phase (e.g., a derivative of cyclodextrin).

-

Injector and Detector: Similar settings as for diastereomer separation.

-

Oven Program: Isothermal or a slow temperature ramp is often used to maximize enantiomeric resolution.

-

Analysis: The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

Caption: Workflow for the GC separation of 1,3-dimethylcyclopentane stereoisomers.

Computational Chemistry in Stereoisomer Analysis

Computational methods, particularly quantum chemistry calculations, provide valuable insights into the structures, energies, and properties of stereoisomers.

Workflow for Conformational Analysis and Energy Calculation

Software like Gaussian can be used to perform these calculations.

-

Structure Building: Build the 3D structures of the cis and trans isomers of 1,3-dimethylcyclopentane using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation for each isomer. A common method is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like enthalpy and Gibbs free energy.

-

Energy Comparison: Compare the calculated energies of the cis and trans isomers to predict their relative stabilities.

This computational approach allows for the prediction of isomer stability and can aid in the interpretation of experimental spectra.

Synthesis and Preparation of Stereoisomers

The stereoisomers of 1,3-dimethylcyclopentane can be synthesized through various organic reactions.

-

cis-1,3-Dimethylcyclopentane Synthesis: A common method is the catalytic hydrogenation of 1,3-dimethylcyclopentene. The syn-addition of hydrogen across the double bond predominantly yields the cis isomer.[6]

-

Reaction: 1,3-dimethylcyclopentene is reacted with hydrogen gas in the presence of a catalyst (e.g., Palladium on carbon) in a suitable solvent (e.g., ethanol).

-

Workup: The catalyst is removed by filtration.

-

Purification: The solvent is removed, and the product is purified by fractional distillation.[6]

-

-

trans-1,3-Dimethylcyclopentane Synthesis and Resolution: The synthesis of the trans isomer is more complex and may involve reactions that favor its formation or the isomerization of the cis isomer under certain conditions. To obtain enantiomerically pure trans isomers, a resolution of the racemic mixture is necessary. This can be achieved through techniques like chiral chromatography, as described previously.

Conclusion

The stereoisomerism of 1,3-dimethylcyclopentane serves as an excellent model system for understanding the fundamental principles of stereochemistry in cyclic compounds. The existence of a meso cis isomer and a chiral pair of trans enantiomers highlights the importance of molecular symmetry. A combination of advanced analytical techniques, including NMR spectroscopy and chiral gas chromatography, is essential for the characterization and separation of these closely related molecules. Furthermore, computational chemistry provides a powerful tool for predicting their properties and relative stabilities. For researchers in drug development and material science, a thorough understanding and the ability to control the stereochemistry of such molecules are paramount for achieving desired biological activities and material properties.

References

-

TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,3-dimethyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). trans-1,3-Dimethylcyclopentane. Retrieved from [Link]

-

PubChem. (n.d.). cis-1,3-Dimethylcyclopentane. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For.... Retrieved from [Link]

-

Mayya, M. (2022, July 21). How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane: Orgo Made Easy By Mayya [Video]. YouTube. [Link]

-

Gaussian, Inc. (2019). Quantum Chemistry Using Gaussian and GaussView. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,3-dimethyl-, trans- (CAS 1759-58-6). Retrieved from [Link]

- Armstrong, D. W. (2018). Chiral Gas Chromatography. In Chiral Analysis (pp. 469-495). Elsevier.

-

National Institute of Standards and Technology. (n.d.). Phase change data for Cyclopentane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

LCGC International. (2019). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Gaussian.com | Expanding the limits of computational chemistry. Retrieved from [Link]

-

AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethylcyclopentane. Retrieved from [Link]

-

Khan Academy. (n.d.). Disubstituted cyclohexane [Video]. Retrieved from [Link]

Sources

- 1. 1,3-Dimethylcyclopentane | C7H14 | CID 17149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. philsci-archive.pitt.edu [philsci-archive.pitt.edu]

- 4. CAS 2532-58-3: cis-1,3-Dimethylcyclopentane | CymitQuimica [cymitquimica.com]

- 5. trans-1,3-Dimethylcyclopentane | High Purity | For R&D [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 8. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]

- 9. homework.study.com [homework.study.com]

- 10. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. hplc.sk [hplc.sk]

Theoretical vs Experimental Properties of 1,3-Dimethylcyclopentane

Executive Summary

1,3-Dimethylcyclopentane represents a classic yet frequently misunderstood case study in alicyclic stereochemistry. Unlike cyclohexane derivatives, where conformational locking is well-defined by chair transitions, cyclopentane derivatives exist in a dynamic state of pseudorotation.

This guide analyzes the cis- (meso) and trans- (racemic) isomers of 1,3-dimethylcyclopentane. Contrary to the general heuristic for 1,2-disubstituted systems, the cis-1,3 isomer is thermodynamically more stable than the trans isomer. This document contrasts theoretical predictions (DFT/conformational analysis) with experimental realities (boiling points, density, and spectroscopic signatures), providing a robust framework for identification and separation in pharmaceutical scaffolds.

Theoretical Framework: Stereochemistry & Conformational Dynamics[1]

Symmetry and Isomerism

The 1,3-disubstitution pattern on a five-membered ring generates two distinct stereoisomers. Understanding their symmetry is prerequisite to interpreting experimental spectra.[1]

-

Cis-1,3-Dimethylcyclopentane (Meso):

-

Symmetry: possesses a plane of symmetry (

) passing through C2 and bisecting the C4–C5 bond. -

Chirality: Achiral (Meso).[1]

-

Conformation: The methyl groups can adopt a "pseudo-diequatorial" orientation on the envelope flap, minimizing 1,3-diaxial-like repulsion.

-

-

Trans-1,3-Dimethylcyclopentane (Racemic):

-

Symmetry: Possesses a

axis of rotation.[1] -

Chirality: Exists as a pair of enantiomers (

and -

Conformation: Inevitably forces one methyl group into a "pseudo-axial" position, increasing steric strain.

-

Thermodynamic Stability Analysis

In 1,3-disubstituted cycloalkanes, the stability order is inverted compared to 1,2-systems.

-

Theoretical Prediction: The cis isomer is lower in energy (

for Trans -

Mechanistic Driver: In the envelope conformation, the cis isomer places both substituents in quasi-equatorial positions. The trans isomer suffers from unavoidable steric clash because one substituent must occupy a quasi-axial position to maintain the trans geometry across the ring.

Visualization of Conformational Logic

The following diagram illustrates the stability hierarchy and symmetry relationships.

Figure 1: Conformational stability logic for 1,3-dimethylcyclopentane isomers.

Experimental Characterization

While theoretical models predict distinct energy states, experimental separation is complicated by the similarity in physical properties. The following data aggregates validated experimental values.

Physical Properties Comparison[1]

| Property | Cis-1,3-Dimethylcyclopentane | Trans-1,3-Dimethylcyclopentane | Note |

| Thermodynamic Stability | More Stable | Less Stable | Inverted vs 1,2-isomer |

| Boiling Point (1 atm) | 90.8 °C (364.0 K) | 91.8 °C (365.0 K) | |

| Density ( | 0.749 g/mL | 0.762 g/mL | Trans is denser |

| Refractive Index ( | 1.411 | 1.418 | |

| Enthalpy of Vaporization | 34.3 kJ/mol | 34.5 kJ/mol | |

| Symmetry | Critical for NMR |

Data Sources: NIST Chemistry WebBook [1], Chemeo [2], SpringerMaterials [3].

Synthesis and Separation Protocol

Due to the

Recommended Workflow:

-

Synthesis: Catalytic hydrogenation of 1,3-dimethylcyclopentadiene (obtained from cracking/dimerization processes). This yields a thermodynamic mixture (approx 3:1 Cis:Trans).

-

Enrichment:

-

Method A (Azeotropic Distillation): Use Methanol as an entrainer.[1] The azeotropes formed with the isomers have slightly larger boiling point differentials than the pure hydrocarbons.

-

Method B (Preparative GC): For analytical standards, gas chromatography on a non-polar stationary phase (e.g., squalane or polysiloxane) effectively resolves the isomers based on boiling point and shape selectivity.

-

Spectroscopic Identification (NMR)[6]

Distinguishing the isomers requires analysis of symmetry-derived signal multiplicities.

Carbon-13 NMR Prediction

Both isomers exhibit high symmetry, reducing the number of unique signals compared to the carbon count (7 carbons).

-

Cis-Isomer (

):-

Plane of symmetry makes C1 equivalent to C3, and C4 equivalent to C5.

-

Expected Signals: 4 unique resonances.

- : Methyl carbons (equivalent).[1]

- : Methylene bridge (unique, on plane).

- : Methine carbons (equivalent).

- : Ring methylenes (equivalent).

-

-

Trans-Isomer (

):- axis makes C1 equivalent to C3, and C4 equivalent to C5.

-

Expected Signals: 4 unique resonances.

Differentiation Strategy:

Since the number of peaks is identical, researchers must rely on chemical shift (

-

Shielding Effect: In the cis isomer, the methyl groups are pseudo-diequatorial. In the trans isomer, the pseudo-axial methyl experiences

-gauche compression, typically resulting in an upfield shift (lower ppm) for the methyl carbon and the attached ring carbon compared to the cis isomer.

Experimental Workflow Diagram

Figure 2: Purification and validation workflow for 1,3-dimethylcyclopentane isomers.

References

-

NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, cis- and trans- Thermophysical Properties.[1] National Institute of Standards and Technology. [Link]

-

Chemeo. Chemical Properties of Cyclopentane, 1,3-dimethyl-, trans-. [Link][2]

-

SpringerMaterials. Physical Properties of Hydrocarbons: 1,3-Dimethylcyclopentane. [Link]

-

PubChem. Compound Summary: Cis-1,3-Dimethylcyclopentane.[1][3] National Library of Medicine.[1] [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethylcyclopentane

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the cis and trans isomers of 1,3-dimethylcyclopentane. Designed for researchers, scientists, and professionals in drug development, this document offers not only a repository of spectral data but also insights into the experimental rationale and interpretive nuances that underpin the structural elucidation of these saturated cyclic hydrocarbons.

Introduction to 1,3-Dimethylcyclopentane: A Tale of Two Isomers

1,3-Dimethylcyclopentane, a saturated alicyclic hydrocarbon with the molecular formula C₇H₁₄, exists as two distinct stereoisomers: cis-1,3-dimethylcyclopentane and trans-1,3-dimethylcyclopentane.[1][2] In the cis isomer, the two methyl groups are situated on the same side of the cyclopentane ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in spatial arrangement gives rise to distinct physical properties and, critically, unique spectroscopic signatures that allow for their unambiguous identification. Understanding these spectral differences is paramount for chemists working in areas from petrochemical analysis to the synthesis of complex molecular architectures where such saturated carbocyclic frameworks are prevalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Stereochemistry

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 1,3-dimethylcyclopentane. The key to this differentiation lies in the symmetry of the molecules, which directly influences the number of unique proton and carbon environments.

¹³C NMR Spectroscopy: A Clear Distinction Based on Symmetry

The most straightforward spectroscopic differentiation between the two isomers is achieved through ¹³C NMR.

-

cis-1,3-Dimethylcyclopentane: Due to a plane of symmetry that bisects the molecule through the C2 and C5 carbons, several carbon atoms are chemically equivalent. This results in a simplified spectrum with only four distinct signals.

-

trans-1,3-Dimethylcyclopentane: The absence of a plane of symmetry in the trans isomer renders all seven carbon atoms chemically non-equivalent, leading to a more complex spectrum with seven distinct signals.

This fundamental difference in the number of ¹³C NMR signals provides an unequivocal method for assigning the stereochemistry of a given sample.

| Isomer | Number of ¹³C NMR Signals | Rationale |

| cis-1,3-Dimethylcyclopentane | 4 | Presence of a plane of symmetry. |

| trans-1,3-Dimethylcyclopentane | 7 | Absence of a plane of symmetry. |

Predicted number of signals based on molecular symmetry.

¹H NMR Spectroscopy: A More Nuanced Analysis

While ¹H NMR spectroscopy also reveals differences between the isomers, the interpretation is more complex due to overlapping signals and spin-spin coupling.

-

cis-1,3-Dimethylcyclopentane: The protons on the two methyl groups are chemically equivalent, giving rise to a single signal. The ring protons will exhibit a more complex pattern of multiplets.

-

trans-1,3-Dimethylcyclopentane: The two methyl groups are in different chemical environments, leading to two distinct signals. The ring protons also show a complex series of multiplets.

A summary of expected ¹H NMR chemical shift regions is provided below. Precise assignments and the determination of coupling constants often require advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

| Isomer | Methyl Protons (δ, ppm) | Ring Protons (δ, ppm) |

| cis-1,3-Dimethylcyclopentane | Single signal | Multiplets |

| trans-1,3-Dimethylcyclopentane | Two distinct signals | Multiplets |

Expected ¹H NMR signal patterns.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of 1,3-dimethylcyclopentane in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.

-

Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

-

If quantitative analysis is required, a known amount of an internal standard can be added.

Data Acquisition:

-

The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon, simplifying interpretation. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).

-

If necessary, 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the functional groups and bonding within a molecule. For alkanes like 1,3-dimethylcyclopentane, the IR spectrum is dominated by C-H stretching and bending vibrations.

The primary absorption bands for both isomers are found in the following regions:

-

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups.

-

C-H Bending: Absorptions in the 1470-1430 cm⁻¹ region are due to the scissoring and bending vibrations of the methylene groups. Methyl group bending vibrations are also observed in this region.

While the overall IR spectra of the cis and trans isomers are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly when comparing to a reference spectrum.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Given that 1,3-dimethylcyclopentane is a liquid at room temperature, the simplest method is to acquire the spectrum of the neat liquid.

-

Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film. Avoid applying excessive pressure, which could damage the plates.

Data Acquisition (FTIR):

-

Acquire a background spectrum of the empty salt plates. This is essential to subtract any atmospheric or instrumental interferences.

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For both isomers of 1,3-dimethylcyclopentane, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 98, corresponding to the molecular formula C₇H₁₄.

The fragmentation patterns of the two isomers show characteristic differences that can aid in their identification. Common fragmentation pathways for cyclic alkanes involve the loss of alkyl radicals.

-

Loss of a methyl group (-CH₃): A significant peak is often observed at m/z 83 ([M-15]⁺).

-

Loss of an ethyl group (-C₂H₅): A peak at m/z 69 ([M-29]⁺) can be present.

-

Ring opening followed by fragmentation: This can lead to a variety of smaller fragments. For 1,3-dimethylcyclopentane, prominent peaks are often seen at m/z 70 and 56.

While both isomers produce these fragments, the relative intensities of the peaks can differ. For instance, the base peak (the most intense peak) can vary between the two isomers, providing a diagnostic tool for differentiation.

| m/z | Proposed Fragment | Notes |

| 98 | [C₇H₁₄]⁺ | Molecular ion (M⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of a methyl radical (•CH₃) |

| 70 | [C₅H₁₀]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 56 | [C₄H₈]⁺ | Further fragmentation of the ring |

Common fragments in the mass spectra of 1,3-dimethylcyclopentane.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 1,3-dimethylcyclopentane in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is around 100 ppm.

Data Acquisition:

-

Gas Chromatography (GC): The sample is injected into the GC, where the cis and trans isomers are separated based on their different boiling points and interactions with the stationary phase of the GC column. A non-polar column is typically used for hydrocarbon analysis.

-

Ionization: As the separated isomers elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is the standard method for generating positive ions.

-

Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum for each isomer as it elutes from the GC column.

Integrated Spectroscopic Analysis: A Holistic Approach

The most confident structural elucidation of 1,3-dimethylcyclopentane isomers is achieved through the integration of data from NMR, IR, and MS. The following workflow illustrates a logical approach to this process.

Caption: Integrated workflow for the spectroscopic identification of 1,3-dimethylcyclopentane isomers.

Conclusion

The spectroscopic analysis of cis- and trans-1,3-dimethylcyclopentane provides a classic example of how subtle differences in stereochemistry can lead to distinct and measurable differences in spectral data. While IR and MS offer valuable information regarding functional groups and molecular weight, NMR spectroscopy, particularly ¹³C NMR, stands out as the definitive technique for isomer differentiation based on molecular symmetry. A comprehensive understanding of these spectroscopic techniques and their application is essential for any scientist engaged in the structural characterization of organic molecules.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 17326, cis-1,3-Dimethylcyclopentane. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 15656, trans-1,3-Dimethylcyclopentane. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For trans-1,3-dimethylcyclohexane?. Study.com. [Link]

-

cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem. [Link]

-

[Chemistry] How many 13 C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For tran - YouTube. [Link]

-

trans-1,3-Dimethylcyclopentane | C7H14 | CID 15656 - PubChem. [Link]

Sources

safety and handling precautions for 1,3-Dimethylcyclopentane

This guide functions as an operational risk management standard for 1,3-Dimethylcyclopentane (DMCP) .[1] It is designed for researchers and scale-up chemists who require a granular understanding of how this solvent’s physicochemical properties dictate safety protocols.[1]

CAS: 2453-00-1 (Mixture), 2532-58-3 (cis), 1759-58-6 (trans) Formula: C₇H₁₄ Class: Cycloalkane / Flammable Liquid[1]

Part 1: Physicochemical Hazard Profile

Safety is not a checklist; it is the management of energy and toxicity.[1] The table below correlates the physical properties of DMCP directly to the operational risks they create in a laboratory setting.

| Property | Value (Approx.) | Operational Risk Implication |

| Flash Point | < 21°C (Est. -7°C to 10°C) | High Fire Risk: Vapor-air mixtures can ignite at standard lab temperatures.[1] No heating is required for ignition.[1] |

| Boiling Point | 91–92°C | Volatility: Significant evaporation occurs at room temperature (VP ~66 hPa @ 20°C).[1] Concentration drift in open vessels is rapid.[1] |

| Vapor Density | > 1 (Heavier than air) | Pooling Effect: Vapors sink and travel along bench surfaces or floors to distant ignition sources (hot plates, outlets).[1] |

| Conductivity | Very Low (< 50 pS/m) | Static Accumulator: The liquid generates static charge during flow (pipetting, pouring).[1] It cannot dissipate charge without grounding.[1] |

| Viscosity | Low | Aspiration Hazard: If ingested/vomited, it enters the lungs immediately, causing chemical pneumonitis.[1] |

Part 2: Core Safety Protocols (The "Why" & "How")

1. Electrostatic Discharge (ESD) Control

The Risk: DMCP is a non-conductive hydrocarbon.[1] When transferred through plastic tubing or poured from glass-to-glass, it strips electrons, building a static charge.[1] If this charge exceeds the breakdown voltage of air (approx. 3 kV/mm), a spark occurs.[1] In the presence of DMCP vapors (Flash Point < 21°C), this guarantees a fire.[1]

-

Protocol:

-

Grounding: When transferring >500 mL, you must bond the source container to the receiving container using metal clamps and braided wire.[1]

-

Flow Rate: Limit liquid velocity to < 1 m/s during initial fill to minimize charge generation (relaxation time).

-

Material: Use conductive or antistatic tubing (e.g., PTFE with carbon strip) rather than standard Tygon/PVC for automated transfers.[1]

-

2. Ventilation & Fume Hood Management

The Risk: DMCP is a Central Nervous System (CNS) depressant.[1] Inhalation causes dizziness, drowsiness, and eventual narcosis.[1]

-

Protocol:

-

The 6-Inch Rule: Work at least 6 inches inside the hood sash.[1] This zone ensures the laminar airflow creates a capture velocity sufficient to overcome the backward momentum of the heavy vapors.[1]

-

Sash Height: Keep the sash at the certified working height (usually 18 inches).[1] Raising it higher reduces face velocity, allowing heavy vapors to "roll" out of the hood and pool on the floor.[1]

-

3. Personal Protective Equipment (PPE) Matrix

The Risk: Aliphatic hydrocarbons extract lipids from the skin, causing dermatitis.[1] High permeability allows systemic absorption.[1]

-

Glove Selection Logic:

-

Latex: ❌ FORBIDDEN. DMCP permeates latex in seconds.[1]

-

Disposable Nitrile (4 mil): ✅ Acceptable for Splash. Good for incidental contact.[1] Change immediately upon contamination.[1][2][3]

-

Viton / PVA: ✅ Required for Immersion. If you are cleaning spills or soaking parts, thin nitrile is insufficient.[1] Use heavy-gauge Viton.[1]

-

Part 3: Experimental Workflows & Visualization

Workflow 1: Safe Transfer Logic

The following decision tree outlines the critical "Go/No-Go" checkpoints before moving DMCP from stock drums to reaction vessels.

Figure 1: Critical decision path for transferring Class IB Flammables like DMCP to prevent static ignition and exposure.

Workflow 2: Emergency Response Logic

In the event of a release, the response must be immediate and calculated.[1] Water is dangerous here because DMCP floats (Density ~0.75), meaning a water hose will spread the fire rather than extinguish it.[1]

Figure 2: Triage protocol for DMCP emergencies. Note the strict prohibition of water jets for fire suppression.[1]

Part 4: Storage & Waste Disposal[2][4]

Storage:

-

Segregation: Store in a dedicated Flammables Cabinet (yellow). Keep away from Oxidizers (e.g., Nitric Acid, Peroxides) and Halogens .[1]

-

Headspace: Do not store in direct sunlight.[1] The high vapor pressure can pressurize sealed containers, leading to "geysering" upon opening.[1]

Waste Management:

-

Classification: Non-halogenated organic solvent waste.[1]

-

Protocol: Do not pour down the drain. DMCP is toxic to aquatic life (Category 3).[1][4] Collect in approved carboys.

-

Compatibility: Ensure the waste container does not contain concentrated oxidizers (e.g., Piranha solution waste), or an explosion will occur.[1]

References

-

PubChem. (2025).[1][5] 1,3-Dimethylcyclopentane (Compound).[1][2][5][6][7][8][9][10][11] National Library of Medicine.[1] [Link]

-

National Institute of Standards and Technology (NIST). (2023).[1] cis-1,3-Dimethylcyclopentane Thermochemical Data. NIST Chemistry WebBook.[1] [Link][1]

Sources

- 1. 1,3-Dimethylcyclopentane | C7H14 | CID 17149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-1,3-Dimethylcyclopentane | C7H14 | CID 15656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2532-58-3: cis-1,3-Dimethylcyclopentane | CymitQuimica [cymitquimica.com]

- 8. Cis 1 3 dimethylcyclopentane | Sigma-Aldrich [sigmaaldrich.com]

- 9. nabakem.vn [nabakem.vn]

- 10. Page loading... [guidechem.com]

- 11. scent.vn [scent.vn]

Unlocking the Potential of 1,3-Dimethylcyclopentane: A Technical Guide for Researchers

Introduction: Beyond a Simple Cycloalkane

1,3-Dimethylcyclopentane, a seemingly simple saturated hydrocarbon, holds considerable untapped potential for innovative research applications. While traditionally utilized as a solvent and a component in fuel mixtures, its unique stereochemical and conformational properties make it a compelling starting point for advanced studies in fuel science, medicinal chemistry, and fundamental organic synthesis.[1][2] This guide provides an in-depth exploration of these potential applications, offering both theoretical frameworks and actionable experimental protocols to empower researchers in drug discovery, materials science, and chemical engineering to leverage the unique characteristics of this versatile scaffold.

The presence of two stereocenters in 1,3-dimethylcyclopentane gives rise to three distinct stereoisomers: the achiral cis-(1R,3S) meso compound and a pair of trans-(1R,3R) and (1S,3S) enantiomers.[3] This stereochemical diversity is central to its potential, as the spatial orientation of the two methyl groups significantly influences the molecule's reactivity and physical properties. Understanding and harnessing these differences is key to unlocking its full research potential.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 1,3-dimethylcyclopentane is essential for designing and interpreting experiments. The properties of the cis and trans isomers, while similar in many respects, exhibit subtle differences that can be exploited in various applications.

| Property | cis-1,3-Dimethylcyclopentane | trans-1,3-Dimethylcyclopentane |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol [4] | 98.19 g/mol [5] |

| Appearance | Colorless liquid[4] | Colorless liquid[5] |

| Boiling Point | ~91-92 °C | ~90-91 °C |

| Density | ~0.75 g/mL | ~0.74 g/mL |

| Stereochemistry | Meso (achiral) | Chiral (exists as a racemic mixture of enantiomers) |

Application I: Advanced Fuel and Energy Research

The urgent need for high-performance, cleaner-burning fuels has driven research into the synthesis of tailored hydrocarbon molecules. While not a current mainstream fuel component, the structural characteristics of 1,3-dimethylcyclopentane make it a valuable candidate for research in this area, particularly in the production of high-octane gasoline blending components through catalytic ring-opening.

Conceptual Framework: Catalytic Ring-Opening for High-Octane Fuels

The core principle behind this application is the catalytic cleavage of the cyclopentane ring to produce branched alkanes. Branched alkanes are highly desirable in gasoline as they have higher octane ratings than their linear counterparts, leading to improved engine performance and reduced knocking. Research on the ring-opening of analogous molecules, such as 1,3-dimethylcyclohexane, has shown that iridium-based catalysts can effectively cleave C-C bonds to yield a distribution of branched heptanes and hexanes.[6] By analogy, 1,3-dimethylcyclopentane is expected to undergo similar transformations to produce valuable fuel components.

The selectivity of the ring-opening process is critical. Cleavage of an unsubstituted C-C bond in 1,3-dimethylcyclopentane would lead to the formation of 2,4-dimethylhexane, a high-octane isomer. The choice of catalyst and support is paramount in directing the reaction towards the desired products.[6]

Caption: Catalytic ring-opening of 1,3-dimethylcyclopentane.

Experimental Protocol: Catalytic Ring-Opening of trans-1,3-Dimethylcyclopentane

This protocol outlines a procedure for the vapor-phase catalytic ring-opening of trans-1,3-dimethylcyclopentane over a supported iridium catalyst.

1. Catalyst Preparation (Impregnation Method for 1% Ir/SiO₂): a. Dry high-surface-area silica (SiO₂) at 120 °C for 12 hours. b. Dissolve a calculated amount of hexachloroiridic(IV) acid (H₂IrCl₆) in deionized water. c. Add the silica support to the iridium precursor solution and stir for 24 hours at room temperature. d. Evaporate the water under reduced pressure. e. Dry the resulting solid at 120 °C overnight. f. Calcine the catalyst in a tube furnace under flowing air at 450 °C for 3 hours. g. Reduce the catalyst under flowing hydrogen at 400 °C for 2 hours prior to reaction.

2. Catalytic Reaction: a. Pack a fixed-bed microreactor with the prepared Ir/SiO₂ catalyst (e.g., 100 mg). b. Introduce a stream of hydrogen gas through the reactor at a controlled flow rate. c. Heat the reactor to the desired reaction temperature (e.g., 250-350 °C). d. Introduce trans-1,3-dimethylcyclopentane into the hydrogen stream via a syringe pump to achieve the desired partial pressure. e. Pass the reactor effluent through a cold trap to collect the liquid products. f. Analyze the product distribution using gas chromatography-mass spectrometry (GC-MS).

3. Data Analysis: a. Calculate the conversion of 1,3-dimethylcyclopentane. b. Determine the selectivity for each of the ring-opened products. c. Investigate the effect of reaction temperature, hydrogen pressure, and flow rate on conversion and selectivity.

Application II: A Scaffold for Medicinal Chemistry and Drug Discovery

The cyclopentane ring is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations. While 1,3-dimethylcyclopentane itself is not biologically active, it serves as an excellent starting point for the synthesis of more complex molecules with potential therapeutic applications. Its stereoisomers offer a platform for creating diverse chemical libraries for screening.

Conceptual Framework: From Simple Scaffold to Bioactive Molecules

The journey from 1,3-dimethylcyclopentane to a potential drug candidate involves a series of synthetic transformations to introduce functional groups that can interact with biological targets. The inert nature of the cycloalkane necessitates an initial functionalization step, typically a radical halogenation, to introduce a handle for further modifications. The regioselectivity of this initial step is crucial and is governed by the stability of the resulting radical intermediate.

Caption: Drug discovery workflow using the 1,3-dimethylcyclopentane scaffold.

Experimental Protocol: Synthesis of a 1,3-Dimethylcyclopentanol Derivative

This protocol describes the synthesis of a hydroxylated derivative of 1,3-dimethylcyclopentane, which can then be used as a versatile intermediate for further elaboration.